

# characterization techniques for DODAP LNPs (size, PDI, zeta potential)

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## Compound of Interest

Compound Name: DODAP (hydrochloride)

Cat. No.: B15145179

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## Application Note: Characterization of DODAP-Based Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids like mRNA and siRNA. A critical component in many LNP formulations is the cationic or ionizable lipid, which plays a pivotal role in encapsulating the negatively charged cargo and facilitating its cellular uptake and endosomal escape. 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is a permanently cationic lipid frequently utilized in LNP formulations. The physicochemical characteristics of DODAP-containing LNPs, specifically their size, polydispersity index (PDI), and zeta potential, are critical quality attributes (CQAs) that significantly influence their stability, safety, and therapeutic efficacy.<sup>[1][2]</sup>

This application note provides detailed protocols for the characterization of DODAP LNPs using dynamic light scattering (DLS) for size and PDI measurement, and electrophoretic light scattering (ELS) for zeta potential measurement.

### Key Physicochemical Parameters

**Particle Size:** The hydrodynamic diameter of LNPs is a crucial parameter affecting their biodistribution, cellular uptake, and clearance from the body. For systemic administration, a

particle size of less than 200 nm is generally desired to avoid rapid clearance by the reticuloendothelial system (RES).[3]

**Polydispersity Index (PDI):** The PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 is typically indicative of a monodisperse and homogenous population of nanoparticles, which is desirable for consistent performance and reproducible results.[2][4]

**Zeta Potential:** The zeta potential is an indicator of the surface charge of the LNPs. For DODAP LNPs, a positive zeta potential is expected due to the cationic nature of the DODAP lipid. This positive charge is crucial for the initial interaction with the negatively charged cell membrane, facilitating cellular uptake. The magnitude of the zeta potential also influences the stability of the LNP dispersion, with higher absolute values generally indicating better colloidal stability due to electrostatic repulsion between particles.[1]

## Data Presentation

The following tables summarize typical and expected values for the characterization of DODAP LNPs.

Table 1: Typical Size and PDI Values for DODAP LNPs

Parameter	Typical Range	Significance
Size (Z-average, nm)	80 - 200	Influences biodistribution and cellular uptake.[1]
Polydispersity Index (PDI)	< 0.2	Indicates a homogenous particle size distribution.[4]

Table 2: Typical Zeta Potential Values for DODAP LNPs

Parameter	Typical Range (mV)	Significance
Zeta Potential	+30 to +60	Indicates positive surface charge, crucial for cell interaction and stability.[1]

## Experimental Protocols

### Protocol 1: Measurement of Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

This protocol outlines the steps for determining the hydrodynamic diameter (size) and PDI of DODAP LNPs using a Malvern Zetasizer or similar DLS instrument.<sup>[5][6]</sup>

#### Materials:

- DODAP LNP dispersion
- Nuclease-free water or 1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
- Low-volume disposable cuvettes compatible with the DLS instrument

#### Instrumentation:

- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer series)<sup>[6]</sup>

#### Procedure:

- Instrument Preparation: Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
- Sample Preparation:
  - Equilibrate the DODAP LNP dispersion and the dispersant (e.g., filtered nuclease-free water or PBS) to room temperature.
  - Dilute the LNP dispersion in the chosen dispersant to an appropriate concentration. A typical dilution is 1:100 to 1:1000, aiming for a count rate within the instrument's optimal range (e.g., 100-500 kcps for a Malvern Zetasizer).<sup>[6]</sup> The final concentration should be empirically determined to avoid multiple scattering effects.
- Measurement:

- Gently mix the diluted sample by pipetting up and down. Avoid vortexing, which can introduce air bubbles and shear the LNPs.
- Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles in the light path.
- Place the cuvette in the instrument's sample holder.
- Set the measurement parameters in the software:
  - Dispersant: Select the appropriate dispersant from the software's library (e.g., "Water"). This will automatically set the correct viscosity and refractive index.
  - Material: Select a generic "Liposome" or similar material profile, or input the refractive index of the LNP material if known (typically around 1.45).
  - Equilibration Time: Set an equilibration time of at least 120 seconds to allow the sample to reach the instrument's internal temperature.
  - Measurement Duration and Repeats: Set the instrument to perform at least three replicate measurements.
- Data Analysis:
  - The software will report the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).
  - Examine the size distribution report to check for the presence of multiple populations or aggregates.

## Protocol 2: Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the determination of the surface charge of DODAP LNPs using ELS.<sup>[7]</sup>  
<sup>[8]</sup>

Materials:

- DODAP LNP dispersion
- Filtered, low ionic strength buffer (e.g., 10 mM NaCl or 0.1x PBS)
- Folded capillary cells for zeta potential measurement

#### Instrumentation:

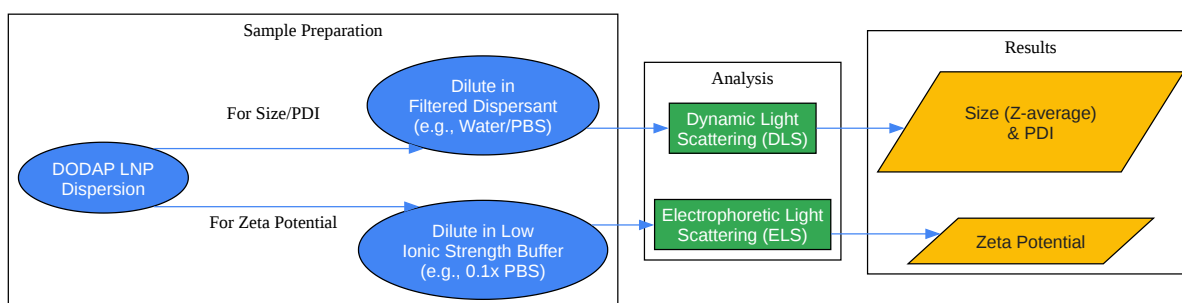
- ELS instrument (e.g., Malvern Zetasizer series)[\[7\]](#)

#### Procedure:

- Instrument Preparation: Ensure the ELS instrument is powered on and has equilibrated.
- Sample Preparation:
  - Dilute the DODAP LNP dispersion in the low ionic strength buffer. High ionic strength solutions can screen the surface charge and lead to inaccurate measurements. A dilution similar to that used for DLS is a good starting point.[\[9\]](#)
- Measurement:
  - Carefully inject the diluted sample into the folded capillary cell using a syringe, avoiding the introduction of air bubbles.[\[8\]](#)
  - Ensure the electrodes are properly immersed in the sample.
  - Place the cell into the instrument.
  - Set the measurement parameters in the software:
    - Dispersant: Select the appropriate low ionic strength dispersant.
    - Model: Use the Smoluchowski model, which is appropriate for aqueous dispersions.[\[10\]](#)
    - Equilibration Time: Set an equilibration time of at least 120 seconds.
    - Voltage: The instrument will typically determine the optimal voltage automatically.

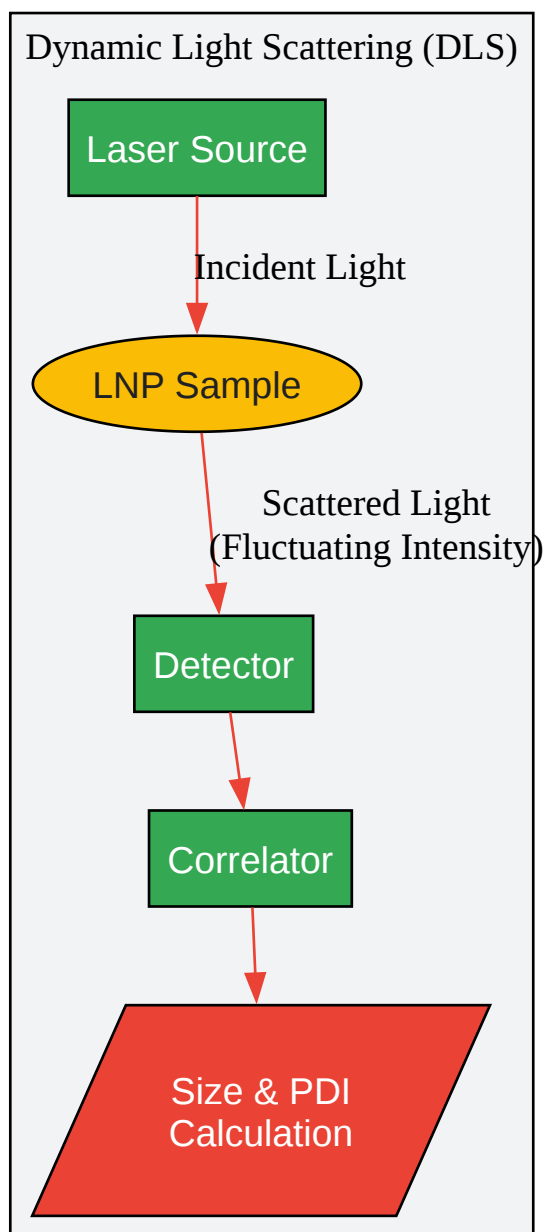
- Data Analysis:
  - The software will report the mean zeta potential in millivolts (mV) and the zeta potential distribution.
  - A positive value is expected for DODAP LNPs.

## Mandatory Visualizations



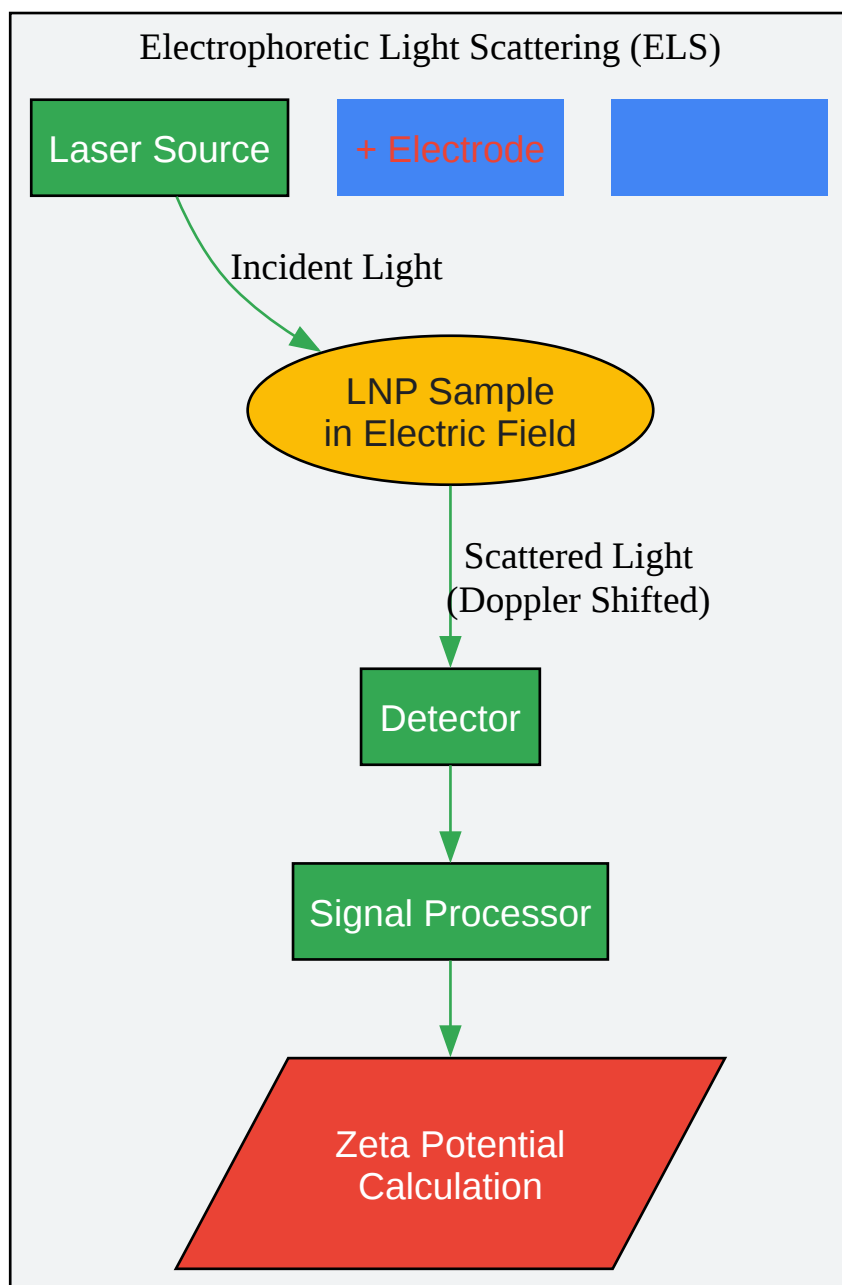
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Caption: Workflow for DODAP LNP Characterization.



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Caption: Principle of Dynamic Light Scattering.



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Caption: Principle of Electrophoretic Light Scattering.

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